An In-Depth Technical Guide to Methyl 4-bromo-2-formylbenzoate: Properties, Synthesis, and Synthetic Potential
An In-Depth Technical Guide to Methyl 4-bromo-2-formylbenzoate: Properties, Synthesis, and Synthetic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-2-formylbenzoate is a trifunctional aromatic compound featuring a methyl ester, a formyl (aldehyde) group, and a bromine atom positioned on a benzene ring. This unique combination of functional groups, with their distinct electronic and steric properties, makes it a valuable and versatile building block in modern organic synthesis. The aldehyde serves as a handle for nucleophilic additions and reductive aminations, the ester provides a site for saponification or amidation, and the bromo-substituent is primed for a wide array of cross-coupling reactions. This guide provides a comprehensive overview of the known and predicted chemical properties of methyl 4-bromo-2-formylbenzoate, a plausible synthetic route, its expected spectral characteristics, and its potential applications in the synthesis of complex molecules.
Chemical and Physical Properties
While detailed experimental data for methyl 4-bromo-2-formylbenzoate is not extensively documented in peer-reviewed literature, a consistent profile can be compiled from supplier data and predictions based on its structure.
Table 1: Physicochemical Properties of Methyl 4-bromo-2-formylbenzoate
| Property | Value | Source(s) |
| CAS Number | 1260795-42-3 | [1][2][3] |
| Molecular Formula | C₉H₇BrO₃ | [1][2][3] |
| Molecular Weight | 243.06 g/mol | [1][2][3] |
| Physical Form | Solid | [1] |
| Boiling Point | 347.6 ± 27.0 °C (Predicted) | [1] |
| Melting Point | Not experimentally determined. | |
| Solubility | Insoluble in water. Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | [4] |
| Storage Conditions | 4°C, under an inert atmosphere (e.g., nitrogen) | [1] |
Synthesis and Methodology
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process: (1) Fischer esterification of the starting carboxylic acid to protect it and introduce the methyl ester, followed by (2) selective oxidation of the benzylic methyl group to the aldehyde.
Caption: Proposed two-step synthesis of Methyl 4-bromo-2-formylbenzoate.
Experimental Protocol (Theoretical)
Step 1: Esterification of 4-Bromo-2-methylbenzoic Acid
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Rationale: The carboxylic acid is converted to its methyl ester to prevent side reactions in the subsequent oxidation step. Fischer esterification is a classic and reliable method for this transformation.
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Procedure:
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To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in methanol (excess, as solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
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Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 4-bromo-2-methylbenzoate, which can be purified by column chromatography if necessary.
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Step 2: Oxidation of the Benzylic Methyl Group
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Rationale: The benzylic methyl group is selectively oxidized to an aldehyde. This can be challenging due to potential over-oxidation to the carboxylic acid or bromination of the aromatic ring under radical conditions. Selenium dioxide (SeO₂) is a classic reagent for this transformation. Alternatively, radical bromination with N-bromosuccinimide (NBS) followed by hydrolysis (Sommelet reaction or Kornblum oxidation) could be employed.
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Procedure (using Selenium Dioxide):
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In a fume hood, dissolve methyl 4-bromo-2-methylbenzoate (1.0 eq) in a suitable solvent such as dioxane or acetic acid.
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Add a stoichiometric amount of selenium dioxide (SeO₂, 1.0-1.2 eq).
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Heat the mixture to reflux, monitoring the reaction by TLC.
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Upon completion, cool the mixture and filter to remove the black selenium byproduct.
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Dilute the filtrate with water and extract with ethyl acetate.
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Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford methyl 4-bromo-2-formylbenzoate.
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Spectral Analysis (Predicted)
As experimental spectra are not publicly available, the following are predictions based on the analysis of closely related compounds and standard spectroscopic principles.
Table 2: Predicted Spectroscopic Data for Methyl 4-bromo-2-formylbenzoate
| Technique | Predicted Features |
| ¹H NMR | - Aldehyde Proton (CHO): Singlet, ~10.0-10.5 ppm. - Aromatic Protons: Three signals in the aromatic region (7.5-8.5 ppm). Expect two doublets and one singlet or three distinct signals depending on the coupling patterns. - Methyl Ester Protons (OCH₃): Singlet, ~3.9-4.0 ppm. |
| ¹³C NMR | - Aldehyde Carbonyl (CHO): ~190-195 ppm. - Ester Carbonyl (COOCH₃): ~165-170 ppm. - Aromatic Carbons: Six signals in the aromatic region (~120-140 ppm), including the carbon attached to bromine (expected to be at the lower end of this range). - Methyl Ester Carbon (OCH₃): ~52-55 ppm. |
| IR Spectroscopy | - Aldehyde C=O Stretch: Strong, sharp peak around 1700-1715 cm⁻¹. - Ester C=O Stretch: Strong, sharp peak around 1720-1730 cm⁻¹. These two carbonyl stretches may overlap. - Aromatic C=C Stretches: Medium peaks in the 1450-1600 cm⁻¹ region. - C-O Stretch (Ester): Strong peak in the 1100-1300 cm⁻¹ region. - C-H Stretch (Aldehyde): Two weak peaks around 2720 and 2820 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): Isotopic pattern characteristic of a single bromine atom, with two peaks of nearly equal intensity at m/z 242 and 244. - Key Fragments: Loss of the methoxy group (-OCH₃, M-31), loss of the formyl group (-CHO, M-29), and loss of the carbomethoxy group (-COOCH₃, M-59). |
Reactivity and Synthetic Applications
The synthetic utility of methyl 4-bromo-2-formylbenzoate lies in the orthogonal reactivity of its three functional groups. This allows for sequential and selective transformations, making it a powerful intermediate in the synthesis of complex molecular architectures.
Caption: Reactivity map of Methyl 4-bromo-2-formylbenzoate's functional groups.
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The Formyl Group: As an aldehyde, this group is highly susceptible to nucleophilic attack. This enables reactions such as Grignard additions to form secondary alcohols, Wittig reactions to generate alkenes, and reductive amination to introduce substituted amino groups. The electron-withdrawing nature of the adjacent ester and the bromine atom on the ring is expected to enhance the electrophilicity of the aldehyde carbonyl, potentially increasing its reactivity in these transformations[5].
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The Methyl Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification). The resulting carboxylic acid can then be coupled with amines to form amides, a common linkage in many pharmaceutical compounds.
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The Bromo Substituent: The carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, via reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.
Potential Applications:
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Pharmaceutical Synthesis: The ability to introduce diverse functionalities makes this compound an attractive scaffold for the synthesis of novel drug candidates. The benzaldehyde and ester moieties are common features in bioactive molecules.
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Materials Science: As a building block for functional organic materials, the rigid aromatic core and multiple points for modification could be utilized in the synthesis of polymers, dyes, or liquid crystals.
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Agrochemicals: The diverse substitution patterns achievable through its reactive handles could lead to the discovery of new herbicides, fungicides, or insecticides.
Safety and Handling
Based on available supplier safety data, methyl 4-bromo-2-formylbenzoate should be handled with appropriate care in a laboratory setting.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1][3].
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Methyl 4-bromo-2-formylbenzoate is a promising, albeit not extensively characterized, synthetic intermediate. Its trifunctional nature offers a rich platform for the construction of complex molecules through selective and sequential chemical transformations. While a comprehensive body of experimental data is yet to be published in the scientific literature, this guide provides a solid foundation of its known properties, a plausible synthetic strategy, and an overview of its potential reactivity and applications based on established chemical principles. Further research into this compound is warranted to fully explore its synthetic utility and unlock its potential in drug discovery, materials science, and other areas of chemical research.
References
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PubChemLite. (n.d.). Methyl 4-bromo-2-formylbenzoate. Retrieved February 11, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved February 11, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Earp, S. E., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
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PubChem. (n.d.). Methyl 4-bromo-2-methylbenzoate. Retrieved February 11, 2026, from [Link]
- Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 62(3), o1192–o1193.
- Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.
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Emory University. (n.d.). Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Retrieved February 11, 2026, from [Link]
